molecular formula C17H15BrN2O4 B13857976 Methyl 6-bromo-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate

Methyl 6-bromo-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B13857976
M. Wt: 391.2 g/mol
InChI Key: RCAJGHRWGXDKDA-UHFFFAOYSA-N
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Description

Methyl 6-bromo-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate is a complex organic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and significant applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves the condensation of 2-aminopyridines with α-bromoketones . For Methyl 6-bromo-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate, the process can be carried out under microwave irradiation, which offers a solvent- and catalyst-free method . This approach is environmentally friendly, fast, and yields high purity products.

Industrial Production Methods

Industrial production of this compound may involve large-scale microwave-assisted synthesis, ensuring high efficiency and minimal environmental impact. The use of solid support catalysts like Al2O3 or TiCl4 can also be employed to enhance the reaction yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Conditions such as elevated temperatures and specific solvents are often required to facilitate these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

Methyl 6-bromo-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-bromo-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of specific enzymes or activation of certain receptors, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-bromo-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its bromine atom and methoxyphenyl group differentiate it from other imidazo[1,2-a]pyridine derivatives, potentially leading to unique applications and effects .

Properties

Molecular Formula

C17H15BrN2O4

Molecular Weight

391.2 g/mol

IUPAC Name

methyl 6-bromo-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C17H15BrN2O4/c1-22-13-5-3-11(4-6-13)10-24-15-7-12(18)8-20-9-14(17(21)23-2)19-16(15)20/h3-9H,10H2,1-2H3

InChI Key

RCAJGHRWGXDKDA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC(=CN3C2=NC(=C3)C(=O)OC)Br

Origin of Product

United States

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